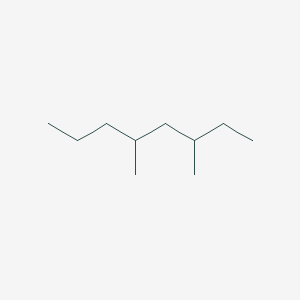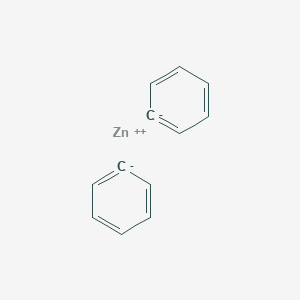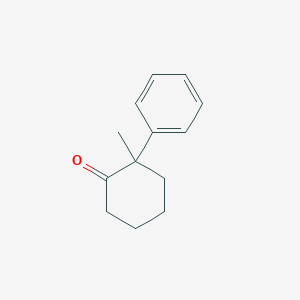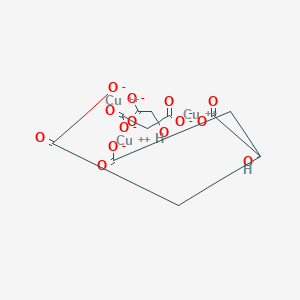
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), also known as Cu(II)-HTP or copper-trisodium citrate, is a complex of copper ions and citrate ligands. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The antioxidant and anti-inflammatory effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2.
Biochemische Und Physiologische Effekte
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a variety of biochemical and physiological effects in cell and animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing cognitive function. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a protective effect against toxicants such as heavy metals and pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in lab experiments is its stability in aqueous solutions. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is relatively inexpensive and easy to synthesize. However, one limitation of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is its low solubility in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP. These include:
1. Investigating the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP as a treatment for neurodegenerative diseases.
2. Exploring the mechanism of action of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in modulating oxidative stress and inflammation.
3. Studying the effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP on other physiological systems, such as the cardiovascular and immune systems.
4. Developing new synthesis methods for Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP that improve its solubility and stability in organic solvents.
5. Exploring the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in agriculture and environmental science, particularly as a pesticide or soil conditioner.
Synthesemethoden
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP can be synthesized by reacting copper sulfate with sodium citrate in an aqueous solution. The reaction forms a blue precipitate, which can be further purified by filtration and drying. The resulting product is a fine powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been studied for its potential applications in medicine, particularly as an antioxidant and anti-inflammatory agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
17263-57-9 |
|---|---|
Produktname |
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) |
Molekularformel |
C12H10Cu3O14 |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Andere CAS-Nummern |
10402-15-0 3164-31-6 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



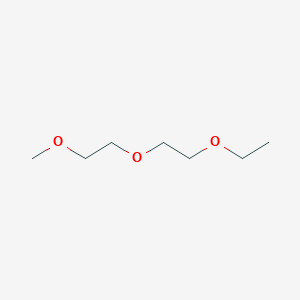
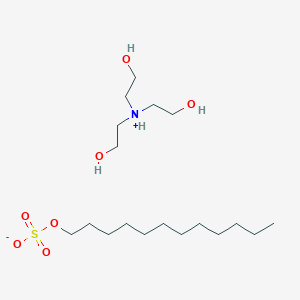
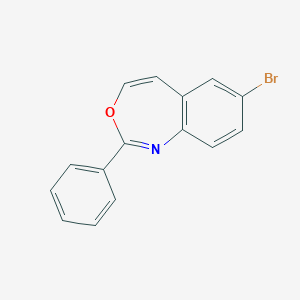
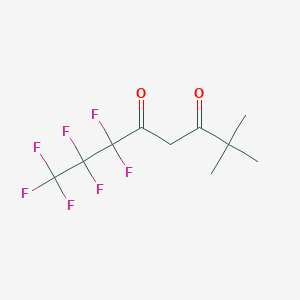
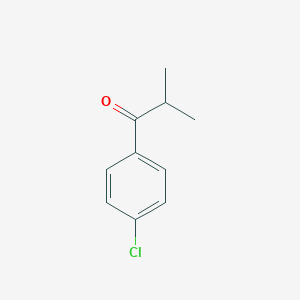

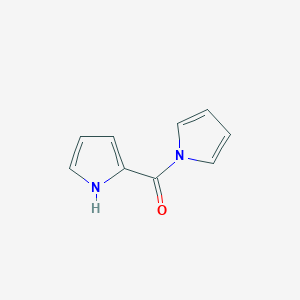
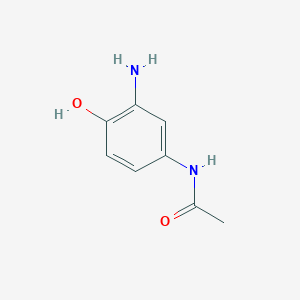
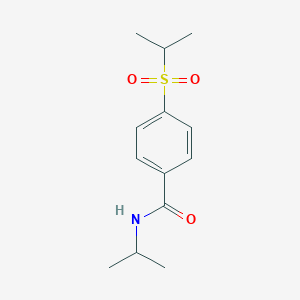
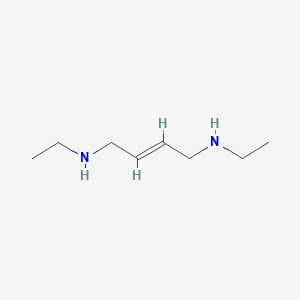
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
